N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a piperazine ring, and a benzo[d][1,3]dioxole-5-carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the benzo[d][1,3]dioxole-5-carboxamide group suggest that this compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the piperazine ring could undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and piperazine groups could affect its solubility, while the benzo[d][1,3]dioxole-5-carboxamide group could influence its acidity .Scientific Research Applications
Synthesis and Biological Evaluation
- Novel compounds, such as benzodifuranyl derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds show promising activity as COX-2 inhibitors, with significant analgesic and anti-inflammatory effects, suggesting potential applications in drug development for pain and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial and Antiviral Activities
- New 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, showing moderate to good effectiveness against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Receptor Affinity and Pharmaceutical Potential
- Structure-affinity relationship studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands indicate their potential as candidates for PET imaging, highlighting applications in neuroscience research and diagnostic imaging (Leopoldo et al., 2002).
Drug Design and Development
- The design and synthesis of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition reveal a promising avenue for the development of novel antitubercular drugs, showing the importance of structural innovation in tackling infectious diseases (Reddy et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-[2-(4-ethoxyphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6.ClH/c1-2-30-19-4-6-20(7-5-19)31-16-23(28)27-13-11-26(12-14-27)10-9-25-24(29)18-3-8-21-22(15-18)33-17-32-21;/h3-8,15H,2,9-14,16-17H2,1H3,(H,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPSHCVGWCDJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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